5-Oxotetrahydrofuran-3-carboxylic acid

Description

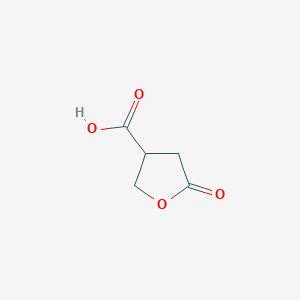

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4-1-3(2-9-4)5(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSWFYLALGXCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-89-5 | |

| Record name | 2-oxooxolane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Stereochemical Considerations in Academic Research

Parent Compound: 5-Oxotetrahydrofuran-3-carboxylic acid

This compound, a γ-butyrolactone derivative, serves as a fundamental structure in the broader family of substituted tetrahydrofurans. Its nomenclature designates a five-membered tetrahydrofuran (B95107) ring with a ketone group at the 5-position and a carboxylic acid substituent at the 3-position. The presence of a chiral center at the 3-position means this compound can exist as two enantiomers, (R)- and (S)-5-oxotetrahydrofuran-3-carboxylic acid, a critical consideration in stereoselective synthesis and biological applications.

In academic research, the systematic IUPAC name is predominantly used to avoid ambiguity. However, trivial names may be encountered in older literature. Stereochemical considerations are paramount, as the spatial arrangement of the carboxylic acid group can significantly influence the molecule's interaction with chiral environments, such as enzymes or chiral catalysts. The absolute configuration is typically determined using techniques like X-ray crystallography or chiral chromatography and is denoted using the Cahn-Ingold-Prelog priority rules.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 498-89-5 |

| Molecular Formula | C5H6O4 |

| Molecular Weight | 130.10 g/mol |

| Storage Temperature | 2-8°C |

| SMILES Code | O=C(C(C1)COC1=O)O |

Positional Isomers and Structural Analogues in Scientific Inquiry

The functional group placement and substitution on the tetrahydrofuran ring give rise to a variety of isomers and analogues, each with unique chemical properties and research applications.

5-Oxotetrahydrofuran-2-carboxylic acid and its Stereoisomers ((R)- and (S)-forms)

A significant positional isomer of the parent compound is 5-Oxotetrahydrofuran-2-carboxylic acid, where the carboxylic acid group is located at the 2-position. This compound is also known as 2-hydroxyglutaric acid γ-lactone. Its chirality at the C2 position leads to the existence of (R)- and (S)-enantiomers, which are often investigated for their distinct biological activities and as chiral building blocks in organic synthesis.

The (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid is a well-studied enantiomer. It is described as a chiral derivatizing agent for alcohols and may be used as a ligand to form water-soluble silver(I) complexes with antibacterial and antifungal properties. Furthermore, it serves as a chiral resolving agent in the synthesis of complex molecules like phosphatidylinositol 3,5-bisphosphate and is used to prepare municatacin analogs which exhibit cytotoxic activity against tumor cells.

The (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid is another important stereoisomer. It is utilized as an intermediate in the synthesis of 2'',3''-dideoxy-4''-selenonucleosides, which are investigated as potential antiviral agents. It also belongs to the class of furans used as heterocyclic building blocks and as an HPLC derivatization reagent for UV/Vis detection.

Table 2: Properties of 5-Oxotetrahydrofuran-2-carboxylic acid Stereoisomers

| Property | (S)-(+)-enantiomer | (R)-(-)-enantiomer |

| CAS Number | 21461-84-7 | 53558-93-3 |

| Molecular Formula | C5H6O4 | C5H6O4 |

| Molecular Weight | 130.10 g/mol | 130.10 g/mol |

| Appearance | White to light yellow to beige crystalline powder | White crystalline powder |

| Melting Point | 71-73 °C | 71-73 °C |

| Boiling Point | 150-155 °C/0.2 mmHg | 165-167 °C/0.3 mmHg |

| Optical Activity | [α]20/D +14°, c = 5 in methanol | [α]20/D −14°, c = 5 in methanol |

Derivatives with Varied Substituents

4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, commonly known as C75, is a synthetic inhibitor of fatty acid synthase (FASN). science.gov FASN is a key enzyme in the synthesis of fatty acids, and its inhibition is a target for cancer and obesity research. C75 is a racemic mixture of enantiomers, (+)-C75 and (-)-C75, which have been found to possess different biological activities.

Research has shown that (-)-C75 is the enantiomer responsible for inhibiting fatty acid synthase activity and exhibiting cytotoxic effects on tumor cell lines. science.gov In contrast, (+)-C75 has been found to inhibit carnitine palmitoyltransferase I (CPT1), an enzyme involved in fatty acid oxidation. science.gov This differential activity highlights the importance of stereochemistry in drug design and mechanism of action studies. C75 has been shown to induce apoptosis in cancer cells and has demonstrated antitumor activity. nih.gov

Table 3: Chemical Properties of C75

| Property | Value |

| Molecular Formula | C14H22O4 |

| Molecular Weight | 254.32 g/mol |

| Common Name | C75 |

| IUPAC Name | (2R,3S)-Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid |

Terebic acid, or 2,2-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid, is a notable derivative with two methyl groups at the 2-position. This compound is an important industrial chemical. mdpi.com The synthesis of terebic acid can be achieved through the oxidation of isopropylsuccinic acid. bldpharm.com

The crystal structure of the racemic form of terebic acid has been reported. mdpi.com The structure is stabilized by hydrogen bonds, forming racemic double layers. mdpi.com Terebic acid belongs to the γ-lactone family and is a product of the oxidation of oil of turpentine. bldpharm.com Physicochemical studies have shown that terebic acid has a relatively high melting temperature of 449.29 K and low solubility in water.

Table 4: Chemical Properties of Terebic Acid

| Property | Value |

| Common Name | Terebic Acid |

| Systematic Name | 2,2-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid |

| Molecular Formula | C7H10O4 |

| Molecular Weight | 158.15 g/mol |

| Appearance | Crystalline solid |

2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a derivative featuring a 4-methoxyphenyl (B3050149) group at the 2-position of the tetrahydrofuran ring. This substitution introduces an aromatic moiety, which can significantly alter the compound's physical, chemical, and biological properties. While this compound is commercially available, detailed academic research on its synthesis and specific applications is not extensively documented in the surveyed literature. Its structure suggests potential for investigation in medicinal chemistry, where the methoxyphenyl group is a common feature in bioactive molecules.

Table 5: Chemical Properties of 2-(4-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

| Property | Value |

| CAS Number | 117621-06-4 |

| Molecular Formula | C12H12O5 |

| Molecular Weight | 236.22 g/mol |

| Storage | Sealed in dry, 2-8°C |

5-Oxo-2-phenyltetrahydrofuran-3-carboxylic acid

5-Oxo-2-phenyltetrahydrofuran-3-carboxylic acid is a derivative of the γ-butyrolactone core structure, characterized by a phenyl group at the C2 position and a carboxylic acid group at the C3 position of the tetrahydrofuran ring. cymitquimica.com This compound is a subject of interest in organic synthesis, potentially serving as an intermediate for more complex molecules. cymitquimica.com The presence of the phenyl group introduces aromatic characteristics that can influence its chemical properties and interactions. cymitquimica.com

Table 1: Properties of 5-Oxo-2-phenyltetrahydrofuran-3-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 13389-88-3 matrixscientific.com |

| Molecular Formula | C₁₁H₁₀O₄ cymitquimica.com |

| Molecular Weight | 206.20 g/mol matrixscientific.com |

(S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid

(S)-5-Oxotetrahydrofuran-3-carboxylic acid, also referred to as (S)-5-Oxooxolane-3-carboxylic acid, is a chiral molecule with a specific stereochemical configuration at the C3 position. chemscene.com The synthesis and study of such chiral lactone carboxylic acids are significant as they serve as versatile building blocks for creating a variety of chiral tetrahydrofuran derivatives. researchgate.net

Table 2: Properties of (S)-5-Oxotetrahydrofuran-3-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 4694-66-0 chemscene.com |

| Molecular Formula | C₅H₆O₄ chemscene.com |

| Molecular Weight | 130.10 g/mol chemscene.com |

| Topological Polar Surface Area (TPSA) | 63.6 Ų chemscene.com |

(2R,3R)-4-((E)-4-hydroxy-3,5-dimethoxybenzylidene)-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid (SA-F2)

This complex molecule is a lignan (B3055560) derivative characterized by specific stereochemistry at the C2 and C3 positions of the tetrahydrofuran ring. Research has focused on the synthesis and determination of the absolute configuration of related compounds. For a similar compound, (2S,3S,E)-ethyl 4-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-5-oxotetrahydrofuran-2-carboxylate, single-crystal X-ray diffraction was used to confirm its absolute configuration. researchgate.net The crystal structure of this related compound was determined to be in the tetragonal system, space group P41, indicating a highly ordered and specific three-dimensional arrangement. researchgate.net Such structural analyses are crucial for understanding the molecule's properties and potential biological interactions.

2-Ethyl-4-methyl-5-oxotetrahydrofuran-3-carboxylic acid Diastereomers

The synthesis of substituted tetrahydrofurans, such as 2-Ethyl-4-methyl-5-oxotetrahydrofuran-3-carboxylic acid, often results in multiple diastereomers due to the presence of several chiral centers. The control of stereochemistry is a key challenge in the synthesis of these compounds. Novel synthetic pathways have been developed to produce chiral, enantioenriched 2,2-disubstituted tetrahydrofuran derivatives from enantiomeric lactone acids. researchgate.net These methods are crucial for isolating specific diastereomers and studying their unique properties.

trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Table 3: Properties of trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 99226-02-5 3wpharm.com |

| Molecular Formula | C₁₂H₁₂O₅ 3wpharm.com |

2-(Ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid (2R,3S)

This molecule contains an ethoxycarbonyl group at the C2 position and has a defined (2R,3S) stereochemistry. The synthesis of related compounds, such as (2S,3S)-3-Aroyl Pyroglutamic Acid Amides, has been achieved through multi-step sequences that control the stereochemical outcome. mdpi.com Methodologies like tandem aza-Michael addition and crystallization-induced diastereomer transformation are employed to achieve high diastereoselectivity, ensuring the desired spatial arrangement of the functional groups. mdpi.com

Crystallographic and Supramolecular Architecture Studies of Related Carboxylic Acids

The study of the crystal structure of tetrahydrofuran derivatives provides critical insights into their three-dimensional arrangement and intermolecular interactions. For instance, the racemic form of (±)-2,2-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid (terebic acid) has been shown to form a layered structure in the solid state. nih.gov

In these crystal structures, molecules are often linked through various non-covalent interactions, primarily hydrogen bonds. O-H···O and C-H···O hydrogen bonds are common, creating extensive networks that stabilize the crystal lattice. nih.gov These interactions can lead to the formation of specific supramolecular motifs, such as racemic double layers. nih.gov The study of these architectures is fundamental to solid-state chemistry and materials science, as the way molecules pack in a crystal influences physical properties like solubility and melting point. In cocrystals involving related structures like γ-amino butyric acid, extensive hydrogen-bonded networks create elaborate three-dimensional architectures. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Oxo-2-phenyltetrahydrofuran-3-carboxylic acid |

| (S)-3-Hydroxy-5-oxotetrahydrofuran-3-carboxylic acid |

| (S)-5-Oxotetrahydrofuran-3-carboxylic acid |

| (2R,3R)-4-((E)-4-hydroxy-3,5-dimethoxybenzylidene)-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid (SA-F2) |

| (2S,3S,E)-ethyl 4-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-5-oxotetrahydrofuran-2-carboxylate |

| 2-Ethyl-4-methyl-5-oxotetrahydrofuran-3-carboxylic acid |

| trans-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid |

| 2-(Ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid (2R,3S) |

| (2S,3S)-3-Aroyl Pyroglutamic Acid Amides |

| (±)-2,2-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid |

Chemical Reactivity and Transformation Pathways

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is a primary site for various nucleophilic acyl substitution reactions. These transformations are fundamental in synthesizing a wide array of derivatives.

The conversion of 5-Oxotetrahydrofuran-3-carboxylic acid to its corresponding esters is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol. georganics.sk The presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. rsc.org The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used as the solvent or water is removed as it is formed. georganics.skrsc.org

While specific studies detailing the esterification of the parent this compound are not prevalent, research on analogous compounds, such as r-2-methyl-5-oxotetrahydrofuran carboxylic acids, demonstrates successful esterification with alcohols like methanol, ethanol, and 1-propanol. science.gov In a related synthesis, the derivative (2R,3S)-2-(ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid was effectively esterified with anhydrous ethanol. acs.org

Table 1: Representative Esterification Reactions Data based on general principles of Fischer Esterification and reactions of analogous compounds.

| Reactant | Alcohol | Catalyst | Product |

|---|---|---|---|

| This compound | Methanol (CH₃OH) | H₂SO₄ (catalytic) | Methyl 5-oxotetrahydrofuran-3-carboxylate |

| This compound | Ethanol (C₂H₅OH) | H₂SO₄ (catalytic) | Ethyl 5-oxotetrahydrofuran-3-carboxylate |

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a reaction that typically occurs with facility in β-ketoacids upon heating. youtube.commasterorganicchemistry.com This is due to the ability to form a stable, six-membered cyclic transition state involving the ketone's carbonyl group. This compound, however, is a γ-ketoacid, meaning the ketone and carboxylic acid groups are separated by two carbon atoms. This spatial arrangement prevents the formation of the low-energy six-membered transition state, making the compound relatively stable to simple thermal decarboxylation. masterorganicchemistry.com

While γ-ketoacids are generally resistant to decarboxylation, the reaction can sometimes be induced under more forceful conditions, though specific protocols for this compound are not well-documented. smolecule.com In a study of the closely related (S)-(+)-γ-butyrolactone-γ-carboxylic acid, which lacks the ketone group, heating the crude material to 160°C under vacuum resulted in gas evolution, suggesting that decarboxylation can precede distillation at high temperatures. orgsyn.org

The carboxylic acid functionality can be converted to a variety of amides, which are important intermediates in organic synthesis. Direct reaction with an amine is generally inefficient and requires activation of the carboxylic acid. nih.gov A common strategy involves a two-step process: first, the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with the desired amine.

This approach has been successfully applied to derivatives of the title compound. For instance, (2R,3S)-2-(ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid was first treated with oxalyl chloride to form the intermediate acid chloride. acs.org Subsequent reaction of this intermediate with various amines, such as N-ethylaniline, yielded the corresponding amides in high yield. acs.org This method is also applicable for the synthesis of N-methoxy-N-methylamides, also known as Weinreb amides, which are valuable precursors for the synthesis of ketones.

Table 2: Synthesis of Amide Derivatives via Acid Chloride Intermediate Data derived from the synthesis of amides from (2R,3S)-2-(ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid. acs.org

| Step 1: Reagent | Step 2: Amine | Solvent | Product |

|---|---|---|---|

| Oxalyl Chloride, cat. DMF | N-ethylaniline | Dichloromethane (B109758) (DCM) | Ethyl (2R,3S)-3-(ethyl(phenyl)carbamoyl)-5-oxotetrahydrofuran-2-carboxylate |

| Oxalyl Chloride, cat. DMF | N-methylaniline | Dichloromethane (DCM) | Ethyl (2R,3S)-3-(methyl(phenyl)carbamoyl)-5-oxotetrahydrofuran-2-carboxylate |

The synthesis of 5-oxotetrahydrofuran-3-carbonyl chloride serves as a crucial step for producing more complex derivatives like esters and amides. Carboxylic acids are readily converted to highly reactive acid chlorides using various chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). google.com

A documented procedure for a closely related substrate, (2R,3S)-2-(ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid, details its conversion to the corresponding acid chloride. acs.org The reaction employed oxalyl chloride as the chlorinating agent and a catalytic quantity of DMF in dichloromethane (DCM) as the solvent. The reaction proceeded at room temperature, followed by gentle heating to ensure completion, yielding the acid chloride as an oil after removal of the solvent and excess reagent. acs.org

Table 3: Typical Conditions for Acid Chloride Formation Data based on the conversion of (2R,3S)-2-(ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid. acs.org

| Reagent | Catalyst | Solvent | Temperature |

|---|---|---|---|

| Oxalyl chloride | DMF (catalytic) | Dichloromethane (DCM) | Room Temperature to 35-40°C |

Reactions of the Ketone Functionality

The ketone at the C-5 position, which is part of the lactone ring, can undergo typical carbonyl reactions, most notably reduction.

The reduction of the ketone in this compound can be achieved with varying degrees of selectivity depending on the choice of reducing agent.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is capable of reducing ketones and aldehydes to alcohols. reddit.com Crucially, it is generally unreactive towards carboxylic acids and esters under standard conditions. ias.ac.in Therefore, treating this compound with NaBH₄ is expected to chemoselectively reduce the C-5 ketone to a hydroxyl group, yielding 5-hydroxytetrahydrofuran-3-carboxylic acid, while leaving the carboxylic acid moiety intact.

Lithium aluminum hydride (LiAlH₄) , in contrast, is a much more powerful and less selective reducing agent. libretexts.orgquora.com It will readily reduce not only ketones but also carboxylic acids, esters, and lactones. masterorganicchemistry.combyjus.com Consequently, the reaction of this compound with LiAlH₄ is expected to be non-selective. It would reduce the C-5 ketone to a hydroxyl group and the C-3 carboxylic acid to a primary alcohol (hydroxymethyl group). Furthermore, LiAlH₄ is potent enough to reductively cleave the lactone (cyclic ester) ring, which would result in the formation of a triol.

Table 4: Predicted Outcomes of Ketone Reduction Based on established principles of hydride reducing agents.

| Reducing Agent | Functionality Reduced | Expected Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone only | 5-Hydroxytetrahydrofuran-3-carboxylic acid |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone, Carboxylic Acid, Lactone Ring | Tetrahydrofuran-3,5-diol with a hydroxymethyl group at C-3 (following ring opening) |

Reactions of the Tetrahydrofuran (B95107) Ring and Exocyclic Double Bonds

The reduction of this compound involves the transformation of its carbonyl groups. The term "double bonds" in this context refers primarily to the carbon-oxygen double bonds of the lactone and carboxylic acid functionalities, as the saturated tetrahydrofuran ring lacks carbon-carbon double bonds.

Catalytic hydrogenation is a common method for reduction, but carbonyl groups are generally less reactive towards it than carbon-carbon double or triple bonds. libretexts.org The direct reduction of carboxylic acids to alcohols is a challenging transformation. nih.gov Historically, this required harsh reaction conditions, such as high temperatures and pressures, with catalysts like copper chromite or ruthenium oxides, which could lead to byproducts. youtube.com

Esters, including lactones, are also comparatively unreactive towards catalytic hydrogenation under conditions that would easily reduce an alkene. libretexts.org More forceful conditions are typically required. However, modern catalysis has introduced more efficient methods. For instance, manganese(I) carbonyl complexes have been shown to catalyze the hydrosilylation of carboxylic acids to alcohols under mild conditions, selectively reducing the acid moiety while leaving other reducible groups, like C=C double bonds, intact. nih.gov Biocatalytic hydrogenation, using microorganisms like Pyrococcus furiosus, also presents a method for reducing carboxylic acids to their corresponding alcohols. researchgate.net

Given these principles, the selective reduction of either the carboxylic acid or the lactone carbonyl group in this compound would require careful selection of catalysts and reaction conditions. Traditional, high-pressure hydrogenation would likely reduce both functional groups.

The tetrahydrofuran ring in this compound is a lactone, a cyclic ester. Ring-opening reactions are characteristic of such structures and are fundamental to the synthesis of polyesters. These reactions typically proceed via a cationic mechanism, especially in the presence of electrophilic agents like Brønsted or Lewis acids. mdpi.com

The cationic ring-opening polymerization of the related compound, tetrahydrofuran (THF), provides a model for this process. nih.govresearchgate.net The polymerization of THF is often initiated by protons from a strong acid. semanticscholar.org In many systems, an initiator such as acetic anhydride (B1165640) is used, which is first protonated by the acid catalyst. mdpi.comsemanticscholar.org A THF monomer then acts as a nucleophile, attacking the activated initiator, which leads to the opening of the THF ring. mdpi.comsemanticscholar.org This process continues as more monomer units add to the growing polymer chain. researchgate.net

For a lactone like this compound, the ring-opening would proceed through a nucleophilic acyl substitution mechanism. The carbonyl oxygen would be protonated by an acid catalyst, activating the carbonyl carbon for nucleophilic attack. The nucleophile (which could be a monomer, an initiator, or a solvent molecule) attacks the carbonyl carbon, leading to a tetrahedral intermediate. The ring opens as the ester linkage is cleaved, and the chain propagates. The presence of the carboxylic acid substituent on the ring would influence the reactivity and stereochemistry of the resulting polymer.

Reaction Mechanisms of Transformations

The mechanism for chain extension, particularly in the context of polymerization, involves the sequential opening of the lactone ring. Based on studies of similar cyclic ethers and esters, a cationic ring-opening polymerization mechanism is proposed. mdpi.comsemanticscholar.org

Step 1: Initiation The reaction is initiated by an electrophilic agent, typically a proton from a strong acid catalyst. In the presence of a co-initiator like acetic anhydride, the acid first protonates the anhydride. mdpi.comsemanticscholar.org This creates a highly electrophilic species.

Step 2: Propagation A monomer molecule of this compound then acts as a nucleophile. The oxygen atom of the lactone's C-O-C group attacks the activated initiator (or the growing polymer chain end). This nucleophilic attack results in the opening of the lactone ring to form a more stable, straight-chain structure. semanticscholar.org The process generates a new electrophilic center at the end of the chain, which can then be attacked by another monomer molecule. This cycle repeats, leading to the extension of the polymer chain.

Step 3: Termination The growth of the polymer chain can be terminated in several ways. The presence of nucleophilic species, such as water or the acetic acid formed during initiation, can react with the electrophilic chain end, capping it and stopping further propagation. semanticscholar.org

The fragmentation of the this compound ring can be studied using techniques like mass spectrometry. For five-membered heterocyclic carboxylic acids, a specific fragmentation mechanism involving the elimination of carbon dioxide (CO₂) has been proposed based on electron impact studies. sci-hub.se

This mechanism suggests that the decarboxylation process occurs through a one-step mechanism involving a four-centered transition state. sci-hub.se Upon electron impact ionization, a radical site is formed. The fragmentation proceeds through a transition state where the carboxyl group interacts with a neighboring part of the ring. Deuterium labeling studies have shown that in this transition state, a hydrogen (or deuterium) atom migrates to the radical site as the C-C bond of the carboxyl group cleaves, leading to the elimination of CO₂. sci-hub.se This type of fragmentation is a characteristic pathway for certain heterocyclic carboxylic acids under these specific conditions and represents a donor-acceptor mechanism where the migrating atom acts as a donor to the radical acceptor site during the fragmentation.

Biological Activities and Mechanistic Insights

Enzyme Inhibition and Metabolic Pathway Modulation

The primary biological activities associated with derivatives of 5-Oxotetrahydrofuran-3-carboxylic acid revolve around their ability to inhibit crucial enzymes and modulate metabolic pathways, particularly those involved in fatty acid metabolism.

4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, commonly known as C75, is a synthetic, chemically stable compound recognized as a potent inhibitor of mammalian fatty acid synthase (FASN). pnas.orgselleckchem.com FASN is the enzyme responsible for the de novo synthesis of fatty acids. nih.gov C75 acts as a slow-binding, competitive, and irreversible inhibitor of FASN, effectively blocking the condensation of malonyl-CoA and acetyl-CoA to produce palmitate. pnas.orgnih.govresearchgate.net This inhibition of FASN is considered a primary mechanism for the antitumor activity observed with C75 treatment in human cancer cells. pnas.org Studies have shown that C75 inhibits purified mammalian FASN and also suppresses fatty acid synthesis within cancer cells. pnas.org The inhibitory concentration (IC50) of C75 against FASN has been reported to be 15.53 μM. selleckchem.com

| Compound | Target Enzyme | Mechanism of Inhibition | Reported IC50 |

|---|---|---|---|

| C75 | Fatty Acid Synthase (FASN) | Slow-binding, competitive, irreversible | 15.53 μM |

Beyond its well-documented effects on cytosolic FASN, C75 also targets a key enzyme in the mitochondrial fatty acid synthesis (mtFAS) pathway. nih.govnih.gov This enzyme is the human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS). nih.govnih.gov HsmtKAS and FASN share conserved catalytic domains, which are responsible for binding to C75. nih.govnih.gov The structure of HsmtKAS includes a highly conserved malonyl-binding pocket that accommodates C75, leading to the inhibition of its enzymatic activity. nih.gov This finding indicates that C75's biological effects are not limited to the inhibition of cytosolic fatty acid synthesis but also extend to the disruption of mitochondrial metabolic processes. nih.govnih.gov

Research has demonstrated that treatment with C75 leads to a decrease in lipoic acid content. nih.govnih.gov This reduction in LA impairs mitochondrial function, increases the production of reactive oxygen species (ROS), and can reduce cell viability. nih.govnih.gov The effects of C75 treatment on mitochondria, including dysfunction and oxidative stress, can be efficiently rescued by supplementing with lipoic acid. nih.govnih.gov This suggests that the toxic effects of C75 on mitochondria are largely due to its inhibition of HsmtKAS and the subsequent reduction in lipoic acid production. nih.govnih.gov

| Parameter | Effect of C75 Treatment |

|---|---|

| HsmtKAS Activity | Inhibited |

| Lipoic Acid Content | Decreased |

| Mitochondrial Function | Impaired |

| Reactive Oxygen Species (ROS) | Increased |

While C75 was initially described as an activator of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation, subsequent research has revealed a more complex interaction. nih.govnih.govacs.org Evidence indicates that C75 can be transformed within the cell into its coenzyme A derivative, C75-CoA. nih.govacs.orgnih.gov This C75-CoA derivative acts as a potent, competitive, and reversible inhibitor of CPT1. nih.govacs.org

A direct and significant consequence of FASN inhibition by C75 is the intracellular accumulation of malonyl-CoA, the substrate for FASN. aacrjournals.orgresearchgate.net By blocking the condensation of malonyl-CoA into fatty acids, C75 causes its levels to rise several-fold above normal. aacrjournals.org This accumulation of malonyl-CoA is believed to be a key mediator of the cytotoxicity observed in cancer cells treated with FASN inhibitors like C75. pnas.orgaacrjournals.org Studies in human breast cancer cells have shown that inhibiting FASN with C75 leads to a rapid and substantial increase in malonyl-CoA levels, which precedes the onset of apoptosis. aacrjournals.org This suggests that the antitumor effects of C75 are not solely due to the starvation of fatty acids but are also linked to the metabolic disruption caused by high concentrations of malonyl-CoA. aacrjournals.org

Fatty Acid Synthase (FASN) Inhibition

Effect on De Novo Lipid Synthesis

Derivatives of this compound have been identified as inhibitors of de novo fatty acid synthesis, a metabolic pathway crucial for rapidly proliferating cells, including cancer cells. nih.gov This pathway involves the synthesis of long-chain fatty acids from acetyl-CoA. nih.govresearchgate.net A key enzyme in this process is fatty-acid synthase (FASN). nih.gov The compound 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, known as C75, is a well-documented synthetic inhibitor of FASN. nih.gov By targeting FASN, C75 effectively suppresses the de novo synthesis pathway. nih.gov This inhibition is critical because cancer cells often exhibit elevated levels of FASN and rely on this pathway to produce lipids necessary for membrane formation, energy storage, and signaling molecule synthesis. nih.gov The process of de novo fatty acid synthesis begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). researchgate.netmedicoapps.org FASN then utilizes malonyl-CoA to build long-chain fatty acids. nih.govmedicoapps.org Inhibition of this enzyme complex by compounds related to this compound disrupts a fundamental anabolic process required for tumor growth and survival. nih.gov

Enzyme Substrate Interactions in Biochemical Pathways

The mechanism of action for derivatives of this compound involves direct interaction with key metabolic enzymes. The synthetic inhibitor C75, which shares the core structure, targets not only the cytosolic fatty-acid synthase (FASN) but also shows potential inhibitory effects on human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS). nih.gov HsmtKAS is a vital enzyme in the mitochondrial fatty acid synthesis (mtFAS) pathway, which is responsible for producing substrates for lipoic acid synthesis. nih.gov HsmtKAS and FASN share conserved catalytic domains, which explains the interaction with C75. nih.gov This dual inhibition disrupts both cytosolic and mitochondrial lipid synthesis. The inhibition of FASN by its derivatives has been a primary focus in the rational design of new anti-cancer molecules, with the goal of enhancing both the inhibitory action and the pharmacokinetic properties of the compounds. nih.gov

Stereospecific Enzymatic Transformations

Enzymatic reactions in biological pathways are often highly stereospecific, meaning they selectively produce or act upon a specific stereoisomer of a molecule. In the context of related biosynthetic pathways, research has demonstrated the stereospecific enzymatic transformation of α-ketoglutarate. science.gov S-adenosyl methionine (SAM)-dependent methyltransferases, such as GlmT, catalyze the stereospecific methylation of α-ketoglutarate to produce (3R)-3-methyl-2-oxoglutarate. science.gov Subsequently, a transaminase can efficiently convert this product into (2S,3R)-3-methyl glutamate, demonstrating complete stereocontrol during the enzymatic catalysis. science.gov While this example does not directly involve this compound, it highlights the principle of stereospecificity that is fundamental to the interaction of small molecules with enzymes. The biological activity of chiral molecules like this compound and its derivatives can be highly dependent on their specific stereochemistry, as different enantiomers may exhibit vastly different potencies and interactions with their target enzymes. For instance, the enantiomer (–)-UB006, a derivative of a related lactone, shows a significantly more potent cytotoxic effect in certain cancer cell lines compared to its stereoisomeric mixture, underscoring the importance of stereochemistry in its biological function. nih.gov

Cellular and Physiological Effects in Research Models

Antitumor and Cytotoxic Effects

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines in preclinical studies. Research into novel analogues has shown potent activity against the human ovarian cancer cell line OVCAR-3. nih.gov Specifically, the enantiomer (–)-UB006, which is structurally related, displayed a 40-fold increase in potency compared to the FASN inhibitor C75 in this cell line. nih.gov Further synthetic derivatives were developed to enhance this cytotoxic activity. nih.gov

Similarly, other classes of compounds featuring a five-membered ring and a carboxylic acid group have shown promise against breast cancer cells. Studies on 5-hydroxyindole-3-carboxylic acid derivatives indicated cytotoxicity against the MCF-7 human breast cancer cell line, with some ester derivatives showing half-maximal effective concentrations (IC₅₀) below 10 µM, and one potent compound reaching an IC₅₀ of 4.7 µM. nih.govresearchgate.net Another study on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also identified hydrazone-containing compounds as cytotoxic agents against triple-negative breast cancer (MDA-MB-231) cells. nih.gov

The tables below summarize the cytotoxic activities of these related compounds against the specified cancer cell lines.

Table 1: Cytotoxicity of 5-Hydroxyindole-3-Carboxylic Acid Ester Derivatives against MCF-7 Breast Cancer Cells

| Compound | Description | IC₅₀ (µM) | Source |

|---|---|---|---|

| 5d | Ester derivative with a 4-methoxy group | 4.7 | nih.govsemanticscholar.org |

| 5a | Ester derivative | < 10 | nih.gov |

| 5l | Ester derivative | < 10 | nih.gov |

This table is interactive. Click on the headers to sort.

Table 2: Cytotoxicity of Related Compounds against Ovarian and Breast Cancer Cell Lines

| Compound Class | Cell Line | Effect | Source |

|---|---|---|---|

| (–)-UB006 Analogue | OVCAR-3 (Ovarian) | Potent cytotoxicity, 40x more than C75 | nih.gov |

| (±)-UB031 / (±)-UB035 | OVCAR-3 (Ovarian) | Enhanced cytotoxicity over parent compound | nih.gov |

This table is interactive. Click on the headers to sort.

The cytotoxic effects of this compound derivatives are often mediated through the induction of apoptosis, or programmed cell death. The anti-tumor activity of the FASN inhibitor C75 has been linked to the impairment of mitochondrial function. nih.gov Treatment with C75 leads to a decrease in lipoic acid content, an increase in reactive oxygen species, and subsequent mitochondrial dysfunction, which are cellular events that can trigger the apoptotic cascade. nih.gov

Furthermore, the potent effect of the related compound (–)-UB006 in reducing tumor burden in neuroblastoma xenografts was attributed not only to FASN inhibition but also to the upregulation of apoptotic markers. nih.gov In breast cancer research, the inhibition of a protein family known as inhibitors of apoptosis (IAPs), such as survivin, is a key mechanism for inducing cell death. nih.gov Indole-based compounds, which share structural motifs with some of the studied cytotoxic agents, have been investigated as survivin inhibitors, which act by blocking caspases-3 and 7 to allow apoptosis to proceed. nih.gov Research on other novel compounds has confirmed that they can induce apoptosis in MCF-7 breast cancer cells, as demonstrated by flow cytometric analysis. mdpi.com This convergence of evidence suggests that a primary mechanism by which these compounds exert their antitumor effect is by triggering the intrinsic pathways of apoptosis.

Reduction of Cell Viability

Studies have shown that treatment with derivatives of this compound can lead to a reduction in cell viability. Specifically, the compound C75 has been observed to decrease cell viability in various experimental models. nih.gov This effect is a cornerstone of the interest in this compound for potential therapeutic applications where the elimination of specific cell populations is desired. The cytotoxic effects of a derivative of 5-Oxotetrahydrofuran-2-carboxylic acid, CS-IV-81, were demonstrated with an IC50 of approximately 30 µM in cancer cell lines, indicating its potential as a chemotherapeutic agent.

Mechanisms of Cytotoxicity

The reduction in cell viability induced by this compound derivatives is underpinned by several distinct molecular mechanisms. These mechanisms converge to disrupt essential cellular functions, ultimately leading to cell death.

Reduced Mitochondrial Respiratory Capacity and ATP Production: The cytotoxic effects of C75 and its derivatives have been linked to the impairment of mitochondrial function. Treatment with these compounds can lead to a reduction in mitochondrial respiratory capacity and a subsequent decrease in ATP production. researchgate.net This disruption of cellular energy metabolism is a critical factor in the observed cytotoxicity.

DDIT4/REDD1 Upregulation and mTOR Activity Inhibition: Another key mechanism involves the upregulation of DNA Damage Inducible Transcript 4 (DDIT4), also known as REDD1. The upregulation of DDIT4/REDD1 has been observed following treatment with derivatives of this compound. researchgate.net DDIT4/REDD1 is a known inhibitor of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. By upregulating DDIT4/REDD1, these compounds can effectively inhibit mTOR activity, a central regulator of cell growth, proliferation, and survival. researchgate.net

Caspase-3 Activation: The induction of apoptosis, or programmed cell death, is a significant contributor to the cytotoxicity of these compounds. Evidence points to the activation of caspase-3, a key executioner caspase in the apoptotic cascade, following treatment with C75. researchgate.net The activation of caspase-3 leads to the cleavage of numerous cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

| Mechanism of Cytotoxicity | Observed Effect | Compound Studied |

| Mitochondrial Respiration | Reduced Capacity | C75 Derivative |

| ATP Production | Decreased Levels | C75 Derivative |

| Gene Expression | DDIT4/REDD1 Upregulation | C75 Derivative |

| Cellular Signaling | mTOR Activity Inhibition | C75 Derivative |

| Apoptosis | Caspase-3 Activation | C75 |

Mitochondrial Function Modulation

Mitochondria are central to the biological activities of this compound derivatives, with multiple studies highlighting their role as a primary target.

An increase in the cellular content of reactive oxygen species (ROS) is another consequence of treatment with C75. nih.gov The overproduction of ROS can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species and a biological system's ability to readily detoxify the reactive intermediates or easily repair the resulting damage. This oxidative stress can further exacerbate mitochondrial damage and contribute to cytotoxicity.

Interestingly, the mitochondrial dysfunction and oxidative stress induced by C75 can be mitigated. Supplementation with lipoic acid has been shown to efficiently inhibit C75-induced mitochondrial dysfunction and oxidative stress. nih.gov This finding suggests that the toxic effects of C75 on mitochondria are, at least in part, reversible and may be linked to the depletion of or interference with lipoic acid-dependent pathways. Lipoic acid supplements have been demonstrated to sufficiently ameliorate the toxicity of C75. nih.gov

| Mitochondrial Effect | Observation | Ameliorating Factor |

| Overall Function | Impaired | Lipoic Acid |

| Membrane Potential (ΔΨm) | Damaged | Lipoic Acid |

| ROS Content | Increased | Lipoic Acid |

Anti-inflammatory Effects

While the cytotoxic and mitochondrial effects of this compound derivatives are relatively well-documented, their anti-inflammatory properties are less characterized. Some derivatives of related furan (B31954) and carboxylic acid structures have been investigated for anti-inflammatory activity. For instance, certain 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates have shown the ability to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in experimental models. nih.gov However, specific studies detailing the anti-inflammatory effects of this compound itself are limited in the current scientific literature.

Antioxidant Properties and Free Radical Scavenging

While direct studies on the antioxidant capacity of this compound are not extensively detailed in the available research, the properties of related furanone and carboxylic acid structures provide valuable insights. The antioxidant potential of chemical compounds is often linked to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The efficiency of this process is largely determined by the stability of the resulting antioxidant radical.

For instance, a study on compounds from Capparis spinosa identified a derivative, 4-hydroxy-5-methylfuran-3-carboxylic acid, as a potent antioxidant. This compound demonstrated strong scavenging capacity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals, with a reported 50% scavenging concentration (SC₅₀) value of 0.204 ± 0.002 mM. The presence of a hydroxyl group on the furan ring is critical to this activity, as it can stabilize the radical through resonance.

The general mechanism for free radical scavenging by phenolic and some carboxylic acids involves the transfer of a hydrogen atom to the radical, quenching its reactivity. The stability of the subsequent aryloxyl radical determines the compound's effectiveness as an antioxidant. Compounds with structural features that can delocalize the unpaired electron, such as adjacent hydroxyl or carbonyl groups, tend to exhibit higher activity.

| Compound | Scavenging Concentration (SC₅₀) in mM | Source |

|---|---|---|

| 4-hydroxy-5-methylfuran-3-carboxylic acid | 0.204 ± 0.002 |

Antimicrobial Activity

Derivatives of the core 5-oxotetrahydrofuran structure have shown notable antimicrobial properties. For example, research into 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (a related structure where the ring oxygen is replaced by nitrogen) revealed significant antibacterial effects. Specifically, a hydrazone derivative bearing a 5-nitrothien-2-yl fragment demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, and was effective in disrupting their biofilms. Another derivative, (Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one, was found to sensitize E. coli persister cells to antibiotics, highlighting a different mechanism for combating bacterial tolerance.

The antimicrobial action of such compounds is often attributed to their ability to interfere with essential bacterial processes. For instance, coumarin-3-carboxylic acid, another related structure, was shown to disrupt the integrity of the cell membrane in Acidovorax citrulli, inhibit flagella growth, and reduce biofilm formation. Weak organic acids can diffuse across the cell membrane, leading to acidification of the cytoplasm and subsequent cell death.

| Compound Class | Target Organism | Observed Effect | Source |

|---|---|---|---|

| 5-Oxopyrrolidine-3-carboxylic acid hydrazone derivative | Staphylococcus aureus, Escherichia coli | Potent antibacterial activity and biofilm disruption | |

| Brominated furanone | Escherichia coli (persister cells) | Sensitizes cells to antibiotics | |

| Coumarin-3-carboxylic acid | Acidovorax citrulli | Disruption of cell membrane, inhibition of biofilm |

Growth Promotion in Microbial Cultures (e.g., E. coli)

Interestingly, certain derivatives of this compound have been observed to promote, rather than inhibit, microbial growth. A study involving the synthesis of 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid, a γ-lactone carboxylic acid, found that it significantly increased the growth of E. coli cultures. When tested at a concentration of 100 μg/mL, this compound led to a 44% increase in the growth of the bacteria over a 24-hour incubation period, as measured by absorbance at 625 nm. The absorbance for the control was 0.5195, while the culture with the compound reached an absorbance of 0.7475. This growth-promoting activity suggests potential applications in contexts where enhancing microbial proliferation is desirable, such as in certain biotechnological processes or stem cell research.

Influence on Appetite and Energy Homeostasis

While the direct influence of this compound on appetite is not documented, a well-studied derivative, 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (known as C75), has significant effects on energy homeostasis. C75 is a synthetic inhibitor of fatty acid synthase (FASN), a key enzyme in the body's production of fatty acids. By inhibiting FASN, C75 impacts energy metabolism.

Furthermore, research indicates that C75 also likely inhibits human mitochondrial β-keto

Advanced Analytical Techniques for Research

Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS/MS) in Constant Neutral Loss Scanning Mode for Carboxylic Moiety Determination

A key challenge in analyzing complex environmental or biological samples is the selective detection of compounds belonging to a specific chemical class. Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (APCI-MS/MS) operated in the constant neutral loss scanning (CNLS) mode is a powerful technique for the functional group determination of carboxylic acids like 5-Oxotetrahydrofuran-3-carboxylic acid. nih.govresearchgate.net

This method is predicated on the principle of monitoring for the loss of a specific neutral fragment that is characteristic of a particular functional group during mass spectrometric fragmentation. researchgate.net For carboxylic acids, this often involves derivatization to their methyl esters, which, upon fragmentation, lose a neutral methanol molecule (CH₃OH), corresponding to a mass loss of 32 atomic mass units (amu). nih.govresearchgate.net The mass spectrometer is set to scan in such a way that it only detects parent ions that have lost this specific mass, allowing for the selective identification of all carboxylic acids present in a mixture. researchgate.netunt.edu

APCI is a particularly suitable ionization technique as it is efficient for ionizing oxidized compounds. researchgate.net The CNLS approach offers significant advantages over other methods like Fourier transform infrared spectroscopy and proton nuclear magnetic resonance, providing lower detection limits and greater reliability for functional group analysis in complex matrices such as atmospheric aerosols. researchgate.net

Table 1: APCI-MS/MS Parameters for Carboxylic Acid Moiety Determination

| Parameter | Description | Typical Value/Setting for Carboxylic Acid Analysis |

|---|---|---|

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) | Positive Ion Mode (after derivatization) |

| Scan Mode | Constant Neutral Loss Scanning (CNLS) | Monitoring for a neutral loss of 32 amu (for methyl esters) or 44 amu (for direct analysis of the acid, loss of CO₂) unt.edu |

| Derivatization | Conversion of the carboxylic acid to an ester | Reaction with BF₃/methanol mix to form a methyl ester nih.govresearchgate.net |

| Collision Gas | Inert gas used to induce fragmentation | Argon or Xenon |

| Detection Limit | The lowest concentration of an analyte that can be reliably detected | Can be as low as 0.005 mmol L⁻¹ for general carboxylic acids nih.govresearchgate.net |

Gas Chromatography (GC) and Liquid Chromatography (LC) with Various Detectors (e.g., LC/PDA)

Chromatographic techniques are fundamental for the separation and quantification of this compound from various matrices. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the compound's volatility and thermal stability.

Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds. For furan (B31954) derivatives, GC coupled with mass spectrometry (GC-MS or GC-MS/MS) is a preferred method due to its high sensitivity and ability to detect trace amounts. researchgate.net For a non-volatile compound like a carboxylic acid, derivatization is typically required to convert it into a more volatile ester form before GC analysis. The use of specific capillary columns, such as the HP-5MS, allows for the efficient separation of various furan derivatives, often within a short analysis time. nih.govmdpi.com Multiple reaction monitoring (MRM) mode in GC-MS/MS enhances selectivity and sensitivity for quantitative analysis. nih.gov

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar, non-volatile organic acids like this compound, as it generally does not require derivatization. mdpi.com A common setup involves a reversed-phase column (e.g., C18) and an acidic mobile phase to ensure the carboxylic acid is in its protonated form. researchgate.netoup.comnih.gov

A Photodiode Array (PDA) detector is frequently used with LC. The LC-PDA system allows for the monitoring of absorbance over a wide range of wavelengths simultaneously. oup.commeasurlabs.com This provides not only quantitative data but also spectral information that aids in peak identification and purity assessment by comparing the absorbance spectra of the analyte with that of a known standard. researchgate.netoup.com For organic acids that lack a strong chromophore, detection is typically performed at low UV wavelengths, such as 210 nm. researchgate.netoup.comnih.gov

Table 2: Comparison of Chromatographic Techniques for this compound

| Technique | Principle | Detector | Sample Preparation | Advantages for this Compound |

|---|---|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Mass Spectrometry (MS, MS/MS) | Derivatization to a volatile ester is required. | High resolution and sensitivity, especially with MS detection. researchgate.net |

| Liquid Chromatography (LC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Photodiode Array (PDA) | Often requires only dissolution in a suitable solvent and filtration. nih.gov | No derivatization needed; suitable for polar, non-volatile compounds; PDA provides spectral confirmation. mdpi.comoup.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation and confirmation of this compound. Unlike nominal mass spectrometers, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure mass-to-charge ratios (m/z) with extremely high accuracy (sub-ppm levels). nih.gov

This high mass accuracy allows for the unambiguous determination of the elemental formula of a compound from its measured mass. nih.gov For this compound (C₅H₆O₄), the exact mass can be calculated and compared to the experimentally measured mass to confirm its identity with a high degree of confidence. This capability is crucial for distinguishing between isomers or compounds with very similar nominal masses. HRMS can be coupled with various ionization sources and can be used to analyze fragmentation patterns (MS/MS), providing further structural information. nih.gov The integration of soft ionization techniques with HRMS enables the direct analysis of molecules from complex mixtures with minimal sample preparation. nih.gov

Cell-Based Assays for Biological Activity

To understand the biological relevance of this compound, cell-based assays are employed to assess its effects on cellular processes.

MTT Assay for Cytotoxicity: The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. wikipedia.orgopentrons.com The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. wikipedia.orgabcam.com The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living, metabolically active cells. opentrons.com By exposing cultured cells to various concentrations of this compound, researchers can determine its potential to induce cell death or inhibit cell growth, which is a critical step in evaluating its toxicological profile or therapeutic potential. nih.gov

[U¹⁴C]Acetate Incorporation for Fatty Acid Synthesis: To investigate the effect of this compound on specific metabolic pathways, isotopic labeling techniques are used. The [U¹⁴C]acetate incorporation assay is a classic method to measure the rate of de novo fatty acid synthesis. osti.gov Acetate is a primary precursor for fatty acid synthesis, and exogenously supplied radiolabeled acetate ([¹⁴C]acetate) is readily taken up by cells and incorporated into newly synthesized fatty acids. osti.govnih.gov After incubating cells with [¹⁴C]acetate in the presence or absence of the test compound, the cellular lipids are extracted, and the amount of radioactivity incorporated into the fatty acid fraction is measured by liquid scintillation counting. osti.govnih.gov A change in the rate of [¹⁴C]acetate incorporation would indicate that this compound interacts with the fatty acid synthesis pathway.

Table 3: Cell-Based Assays for Biological Activity Assessment

| Assay | Principle | Endpoint Measured | Biological Question Addressed |

|---|---|---|---|

| MTT Assay | Enzymatic reduction of MTT to formazan by metabolically active cells. wikipedia.org | Absorbance of solubilized formazan, proportional to the number of viable cells. wikipedia.org | Does the compound exhibit cytotoxic or cytostatic effects on cells? wikipedia.org |

| [U¹⁴C]Acetate Incorporation | Cellular uptake and metabolic conversion of radiolabeled acetate into fatty acids. osti.gov | Radioactivity in the lipid fraction, indicating the rate of fatty acid synthesis. nih.gov | Does the compound inhibit or stimulate the de novo synthesis of fatty acids? |

Research Applications and Potential Areas of Development

Building Blocks in Complex Organic Synthesis

5-Oxotetrahydrofuran-3-carboxylic acid and its related structures are recognized for their utility as versatile building blocks in the field of organic synthesis. ontosight.airesearchgate.netnih.gov The presence of both a lactone (a cyclic ester) and a carboxylic acid functional group within a single, relatively simple heterocyclic structure makes it a valuable precursor for creating more complex molecules. ontosight.ai These functional groups offer multiple reaction sites for chemical transformations such as esterification, amidation, reduction, and ring-opening reactions, allowing chemists to introduce new functionalities and build molecular complexity. ontosight.aiscience.gov

The tetrahydrofuran (B95107) ring is a common structural motif found in numerous natural products and pharmaceutically active compounds. organic-chemistry.org Consequently, molecules like this compound serve as useful starting materials or intermediates for the synthesis of these targets. ontosight.ai The inherent chirality and defined stereochemistry of the tetrahydrofuran ring can be exploited to guide the stereoselective synthesis of complex chiral molecules, which is a critical aspect of modern drug discovery and development. nih.govgoogle.comrsc.org The ability to use such compounds in modular, convergent synthetic strategies allows for the efficient construction of diverse molecular architectures, including those with potential applications in medicine and materials science. ontosight.ainih.gov

Precursors for Polymeric Materials

Furan-based compounds, particularly those containing carboxylic acid functional groups, are gaining significant attention as renewable building blocks for the synthesis of advanced polymeric materials. nih.govresearchgate.net While research may focus more extensively on derivatives like 2,5-Furandicarboxylic acid (FDCA), the underlying chemical principles apply to this compound as a potential monomer. mdpi.comncsu.edu FDCA is considered a promising bio-based alternative to petroleum-derived terephthalic acid, a key component in the production of polyesters like poly(ethylene terephthalate) (PET). mdpi.com

The dicarboxylic nature of these furan (B31954) derivatives allows them to undergo polycondensation reactions with diols (such as ethylene (B1197577) glycol) to produce furan-based polyesters. ncsu.eduresearchgate.net These bio-polyesters are being investigated for their unique properties, which can include improved gas barrier properties and different thermal and mechanical characteristics compared to their conventional counterparts. mdpi.com The use of enzyme catalysis in these polymerization processes is also being explored as a "green" chemistry approach to produce well-defined polymeric structures without the need for toxic metal catalysts. mdpi.com The incorporation of the furan ring into the polymer backbone can impart specific properties, making these materials suitable for applications ranging from packaging to specialty fibers. researchgate.net

Pharmaceutical Research and Drug Development

Heterocyclic carboxylic acids, including derivatives of this compound, have emerged as promising scaffolds for the development of new therapeutic agents, particularly in the fields of oncology and immunology. nih.govresearchgate.netmdpi.com The unique three-dimensional structure and electronic properties of these compounds allow them to interact with specific biological targets, such as enzymes and receptors, with high affinity and selectivity. nih.gov

Research into coordination compounds, where metal ions are complexed with organic ligands like indazole-3-carboxylic acid, has demonstrated significant anti-cancer and anti-inflammatory activities. nih.gov For example, certain novel pyrazole-3-carboxylic acid derivatives have exhibited potent analgesic and anti-inflammatory effects in preclinical models. researchgate.net In the context of cancer, derivatives of the this compound core have been identified as having cytotoxic effects against various cancer cell lines, establishing them as valuable lead compounds for further optimization in drug discovery programs. nih.govnih.govresearchgate.net

One of the most significant applications of this compound derivatives is in the targeting of cancer cell metabolism, specifically the fatty acid synthesis pathway. nih.govjcpjournal.org Many types of cancer cells exhibit upregulated de novo fatty acid synthesis to support rapid proliferation and membrane production. nih.govnih.gov This metabolic reprogramming makes the enzyme fatty acid synthase (FASN) a critical target for anticancer therapy. jcpjournal.orgoncotarget.com

A key derivative, (-)-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, widely known as C75, is a potent and well-characterized inhibitor of FASN. nih.govnih.gov It acts by covalently binding to and inhibiting the thioesterase domain of the FASN enzyme. nih.gov By blocking this pathway, C75 and similar compounds can induce apoptosis (programmed cell death) in cancer cells. nih.gov Studies have shown that C75 is more cytotoxic to breast cancer cells than to noncancerous cells. nih.gov Furthermore, research indicates that C75 also impairs mitochondrial function by inhibiting mitochondrial fatty acid synthesis, leading to increased oxidative stress and reduced cell viability, which contributes to its anticancer effects. nih.gov

| Compound | Target Enzyme | Mechanism of Action | Effect on Cancer Cells |

|---|---|---|---|

| C75 (derivative of this compound) | Fatty Acid Synthase (FASN) | Inhibits the thioesterase (TE) domain of FASN. nih.gov | Induces apoptosis, impairs mitochondrial function, increases oxidative stress. nih.govnih.gov |

| TVB-2640 (Denifanstat) | Fatty Acid Synthase (FASN) | Orally bioavailable pharmacological inhibitor. selleckchem.com | Inhibits tumor growth in xenograft models. selleckchem.com |

| Orlistat | General Lipase Inhibitor / FASN Inhibitor | Inhibits lipases; also shown to inhibit FASN activity. selleckchem.com | Reduces proliferation, induces apoptosis, and causes cell cycle arrest. selleckchem.com |

The same mechanism that makes FASN inhibitors promising anticancer agents also provides a strong rationale for their development as anti-obesity drugs. nih.gov The FASN enzyme plays a central role in converting excess carbohydrates into stored fat (triglycerides). By inhibiting FASN, compounds derived from the this compound scaffold can block the de novo synthesis of fatty acids, thereby reducing fat accumulation. selleckchem.comresearchgate.net

Inhibition of FASN leads to a buildup of its substrate, malonyl-CoA, in hypothalamic neurons. Elevated malonyl-CoA levels act as a powerful signal of energy surplus, which in turn suppresses appetite and reduces food intake. This dual mechanism—reducing fat production and curbing appetite—makes FASN inhibitors an attractive therapeutic strategy for the management of obesity and related metabolic disorders. nih.gov

Proteomics Research

In the broad fields of proteomics (the large-scale study of proteins) and the related field of metabolomics, small molecules like this compound can play important roles. ontosight.ai While direct use in proteomics may be limited, this compound and its derivatives can be valuable tools in chemical biology and metabolomics to probe cellular pathways. ontosight.ai For instance, they can be used as probes to study the function of enzymes involved in metabolic pathways that utilize or produce γ-lactones and carboxylic acids.

Metabolomics studies, which aim to identify and quantify the complete set of small-molecule metabolites in a biological sample, can reveal the role of specific compounds in physiological and pathological states. mdpi.com The identification of this compound or related metabolites in such studies could link alterations in its levels to specific disease states or cellular responses, providing insights into underlying biological mechanisms. For example, a metabolomics analysis of cucumber roots under the influence of a signaling peptide identified numerous carboxylic acids, demonstrating the importance of this class of molecules in biological signaling and response networks. mdpi.com

Agrochemistry (e.g., Antimicrobial Applications)

The investigation into γ-butyrolactone derivatives for agrochemical purposes is an emerging field, with a particular focus on their potential antimicrobial properties. While direct studies on this compound are limited, research on analogous furanolide structures has shown promising results. A systematic evaluation of a library of enzymatically synthesized furanolide derivatives identified analogs with notable antibacterial activity against significant Gram-positive pathogens, such as Staphylococcus aureus. acs.org This suggests that the core furanolide scaffold, present in this compound, is a viable starting point for developing new antimicrobial agents.

The broader class of compounds containing thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives has also been explored for antimicrobial applications, showing good activity against strains of S. aureus and B. subtilis. researchgate.net These findings, although concerning more complex molecules, highlight the potential of carboxylic acid-containing heterocyclic compounds in the development of new agrochemical solutions to combat bacterial pathogens. researchgate.netnuph.edu.ua Further research could focus on synthesizing and screening derivatives of this compound to explore this potential.

| Compound Class/Derivative | Observed Activity | Target Pathogen Example | Source |

|---|---|---|---|

| Furanolide Derivatives | Antibacterial | Staphylococcus aureus | acs.org |

| Thieno[2,3-d]pyrimidine-6-carboxylic acid Derivatives | Antimicrobial | S. aureus and B. subtilis | researchgate.net |

Material Science Development (e.g., Novel Materials or Polymers)

In material science, this compound is recognized as a potential building block for the synthesis of novel polymers. bldpharm.com Its bifunctional nature—possessing a lactone that can undergo ring-opening polymerization and a carboxylic acid that can form esters or amides—makes it a versatile monomer. This positions the compound as a candidate for creating new polyesters and other polymers with unique properties.

The potential for using furan-based compounds in polymer science is well-established through research on 5-hydroxymethylfurfural (B1680220) (HMF), a prominent bio-based platform chemical. HMF and its derivatives are used to synthesize a range of polymers, demonstrating that the furan ring's structural rigidity can be harnessed to create high-performance materials. researchgate.net Similarly, this compound could serve as an intermediate in the synthesis of complex organic molecules for specialized material science applications. ontosight.ai Its structural analog, 2,2-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid, is also noted for its utility in synthesizing molecules with potential material science uses. ontosight.ai

Stem Cell Research (as observed for structural analogs)

While direct research on this compound in stem cell biology is not widely documented, studies on its structural analogs have indicated significant potential. A derivative, 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid, was noted for its potential significance in stem cell research. thieme-connect.comresearchgate.net

Furthermore, chemo-enzymatic synthesis has produced a range of furanolide derivatives, some of which have demonstrated significant cytotoxicity, particularly against lung cancer stem cells. acs.org This finding opens a promising avenue for developing furanolide-based compounds as potential anticancer agents that specifically target the stem cell populations within tumors. acs.org The ability of certain molecules to influence stem cell fate is also seen in simpler related structures; for instance, butyric acid has been shown to induce the spontaneous differentiation of mesenchymal stem cells into the adipocytic lineage. nih.gov These observations collectively suggest that the core structure of this compound and its derivatives warrants further investigation for applications in regenerative medicine and oncology.

| Structural Analog/Related Compound | Observed Effect | Area of Research | Source |

|---|---|---|---|

| 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid | Potential significance in stem cell research | Stem Cell Biology | thieme-connect.comresearchgate.net |

| Furanolide Derivatives | Cytotoxicity against lung cancer stem cells | Oncology / Cancer Stem Cell Research | acs.org |

| Butyric Acid | Induces spontaneous adipocytic differentiation | Mesenchymal Stem Cell Differentiation | nih.gov |

Biosynthesis and Environmental Occurrence

Naturally Occurring Derivatives

Derivatives of 5-oxotetrahydrofuran-3-carboxylic acid are synthesized through various biological pathways, particularly by microorganisms, and can also be formed from the condensation of other natural compounds.

The entomopathogenic fungus Beauveria bassiana is a notable producer of a wide array of secondary metabolites, which play a role in its virulence against insect pests. taylorfrancis.comresearchgate.net This versatile fungus is known for its ability to produce toxicogenic metabolites that help it parasitize and kill its hosts. nih.gov Among its diverse metabolic products are compounds that interfere with the host's immune response. researchgate.netnih.gov

Beauveria bassiana is utilized globally as a biocontrol agent against various agricultural pests due to its pathogenic capabilities. taylorfrancis.com The production of its secondary metabolites, including various toxins like beauvericin (B1667859) and oosporein, is a key mechanism of its insecticidal action. nih.gov The fungus can be mass-produced through solid-state or submerged liquid fermentation for commercial use as a mycoinsecticide. taylorfrancis.comresearchgate.net While extensive research has been conducted on its major toxins, the full spectrum of its secondary metabolites is still under investigation.

Table 1: Secondary Metabolites Produced by Beauveria bassiana

| Metabolite Class | Example Compound(s) | Role in Pathogenesis |

|---|---|---|

| Depsipeptides | Beauvericin, Bassianolide | Ionophoric, toxic to insects |

| Pigments | Tenellin, Oosporein | Antimicrobial, antiviral, cytotoxic |

This table provides examples of the types of secondary metabolites produced by Beauveria bassiana.

New chemical compounds can be generated from the interaction of naturally occurring phenolic acids. For instance, derivatives of caffeic acid and sinapic acid can be formed through condensation reactions. nih.gov Under certain conditions, such as in the presence of copper ions in an artificial intestinal fluid environment, caffeic acid and sinapic acid can react to produce new compounds, including one designated as SA-F2. nih.gov

These reactions demonstrate a pattern of interaction where precursor compounds are transformed into derivatives with potentially altered biological activities. nih.gov The formation of these condensation products is influenced by factors like the molar ratio of the reactants and the presence of metal ions. nih.gov While the exact structure of SA-F2 is not fully elucidated in all studies, it is identified as a dimer of the precursor compound. nih.gov Caffeic and sinapic acids are hydroxycinnamic acids found in plants and are known for their antioxidant properties. bohrium.comnih.gov

Table 2: Formation of Condensation Products from Natural Phenolic Acids

| Precursor Compounds | Reaction Condition | Resulting Product(s) | Reference |

|---|

This table summarizes the formation of new compounds from the reaction of caffeic and sinapic acids.

Environmental Significance

Compounds with a 5-oxotetrahydrofuran core structure are significant in environmental science, particularly in the context of atmospheric chemistry and the formation of aerosols.

Terebic acid (2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid) is a recognized component of biogenic secondary organic aerosol (SOA). acs.org SOAs are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs) emitted from natural sources, such as vegetation. researchgate.net Terebic acid is specifically formed from the atmospheric oxidation of monoterpenes like α-pinene and β-pinene, which are emitted in large quantities by forests. acs.orgacs.org

It is considered a processed derivative of terpenylic acid, another product of monoterpene oxidation. acs.orgresearchgate.net The presence of terebic acid and other related compounds in aerosol samples is used as a tracer for SOA derived from monoterpenes. acs.orgnih.gov Due to its polarity, it can partition into the aqueous phase of cloud droplets or deliquescent particles, influencing atmospheric chemistry. acs.org Studies have characterized its physicochemical properties, such as its density (1.33 ± 0.20 g cm⁻³) and estimated saturation concentration at 298 K (2.6 ± 1.2 μg m⁻³), which classifies it as a semivolatile organic compound. acs.org

Table 3: Terebic Acid in the Environment

| Property | Value/Description | Significance |

|---|---|---|

| Chemical Formula | C₇H₁₀O₄ | A γ-lactone derivative |

| Molar Mass | 158 g/mol | - |

| Origin | Oxidation of α-pinene, β-pinene, Δ³-carene | Tracer for biogenic SOA |

| Atmospheric Role | Component of Secondary Organic Aerosol (SOA) | Affects aerosol properties and atmospheric chemistry |

This table outlines the key properties and environmental significance of Terebic Acid.

The atmospheric fate of terebic acid and similar compounds is determined by further oxidation reactions. Studies involving the oxidation of terebic acid aerosol by hydroxyl (OH) radicals have shown a significant reduction in the organic aerosol mass concentration, by up to 80%. acs.org This process, however, does not lead to significant production of new secondary organic aerosol, indicating that the oxidation results in fragmentation into smaller, more volatile compounds, such as acetone, which are detected in the gas phase. acs.org